3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine
Description
Historical Evolution of s-Tetrazine Chemistry
The chemistry of 1,2,4,5-tetrazines, also known as s-tetrazines (symmetric tetrazines), dates back to the late 19th century. The foundational synthetic route was developed by Adolf Pinner and involves the condensation of imidoesters with hydrazine (B178648) to create a dihydrotetrazine intermediate, which is subsequently oxidized to form the aromatic tetrazine ring. vaia.com This general approach, often referred to as the Pinner synthesis or "Pinner-like" reactions, remains a cornerstone for accessing symmetrically substituted tetrazines. vaia.comresearchgate.net
Historically, the synthesis of tetrazines, particularly those with aliphatic or asymmetrical substituents, was challenging, often resulting in low yields. researchgate.net However, the discovery that 1,2,4,5-tetrazines can act as potent dienes in inverse-electron-demand Diels-Alder (IEDDA) reactions sparked a resurgence in the field, driving the development of more versatile and efficient synthetic methodologies. researchgate.netresearchgate.net These advancements have broadened the accessibility of a diverse range of tetrazine derivatives, facilitating their exploration in various applications. nih.govnih.gov The systematic naming of these heterocycles, such as tetrazine, follows the Hantzsch-Widman nomenclature, which specifies the type and position of heteroatoms within a ring system. nih.gov
The Distinct Role of Perfluoroalkyl Substituents in Nitrogen Heterocycles
The incorporation of perfluoroalkyl groups, particularly the trifluoromethyl (CF₃) group, profoundly alters the chemical and physical properties of nitrogen-containing heterocycles. researchgate.net The CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily exerting its influence through a strong inductive effect (-I). nih.govtcichemicals.com This effect stems from the high electronegativity of the fluorine atoms, which polarizes the C-F bonds and pulls electron density away from the heterocyclic ring. vaia.com
This significant electron withdrawal has several important consequences:
Increased Electrophilicity: The electron density of the heterocyclic ring is substantially reduced, making it more electrophilic and enhancing its reactivity towards nucleophiles. nih.gov In the context of tetrazines, this heightened electrophilicity is crucial for their role in IEDDA reactions. researchgate.net
Modified Physicochemical Properties: The introduction of CF₃ groups can significantly increase a molecule's lipophilicity and metabolic stability, properties that are highly desirable in the development of pharmaceuticals and agrochemicals. researchgate.netnih.gov
Altered Acidity and Basicity: The electron-withdrawing nature of CF₃ groups can increase the acidity of nearby protons and decrease the basicity of nitrogen atoms within the heterocycle. nih.gov
The unique electronic properties imparted by trifluoromethyl substituents make them a key functional group for tuning the reactivity and characteristics of bioactive compounds and functional materials. nih.govtcichemicals.com
Overview of Current Research Trajectories for 3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine
Current research on this compound is primarily focused on leveraging its unique reactivity in two major areas: bioorthogonal chemistry and materials science.
Bioorthogonal Chemistry: The compound is a highly reactive diene for IEDDA reactions, a cornerstone of bioorthogonal chemistry. nih.govgoogle.com The two electron-withdrawing trifluoromethyl groups significantly enhance the tetrazine's reactivity toward dienophiles, such as strained alkenes (e.g., trans-cyclooctenes) and alkynes. researchgate.netnih.gov This reaction is exceptionally fast and selective, allowing for the covalent labeling of biomolecules in complex biological environments without interfering with native processes. nih.govontosight.ai The reaction proceeds with the release of nitrogen gas, forming a stable dihydropyridazine (B8628806) product and driving the reaction irreversibly. google.com The tunable and rapid kinetics of this ligation make the compound a valuable tool for in-vivo imaging, diagnostics, and targeted drug delivery. nih.govnih.gov For instance, the reaction rate constant for 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine with bicyclo[6.1.0]nonyne (BCN) was measured to be 10 M⁻¹s⁻¹ in methanol. nih.gov
Materials Science: The strong electron-accepting nature of the this compound core makes it an attractive building block for novel photo- and electroactive materials. rsc.org Its incorporation into polymers and molecular assemblies can lead to materials with interesting electronic and optical properties, with potential applications in electronic devices, sensors, and as components of energetic materials. ontosight.airsc.orgnih.gov Research in this area explores the synthesis of functionalized tetrazines for creating new organic electronic materials and polymers. rsc.org
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄F₆N₄ |
| Molecular Weight | 218.06 g/mol |
| IUPAC Name | This compound |
| CAS Number | 16453-18-2 |
| Canonical SMILES | C1(=NN=C(N=N1)C(F)(F)F)C(F)(F)F |
| Data sourced from PubChem CID 177748. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
16453-18-2 |
|---|---|
Molecular Formula |
C4F6N4 |
Molecular Weight |
218.06 g/mol |
IUPAC Name |
3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C4F6N4/c5-3(6,7)1-11-13-2(14-12-1)4(8,9)10 |
InChI Key |
NWDMAZPJNBLEQH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(N=N1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 3,6 Bis Trifluoromethyl 1,2,4,5 Tetrazine and Its Derivatives
Established Synthetic Pathways to 3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine
The direct synthesis of this compound involves methods that construct the heterocyclic core with the trifluoromethyl groups already incorporated into the precursor molecules.
Direct Synthesis from Fluoroolefins and Hydrazine (B178648) Hydrate (B1144303)
The synthesis of tetrazine derivatives from terminal fluoroolefins is a recognized method for constructing the heterocyclic ring. researchgate.net This approach typically involves the reaction of a perfluoroalkene, such as hexafluoropropene, with hydrazine. The reaction proceeds through the formation of a dihydrotetrazine intermediate which is subsequently oxidized to the aromatic tetrazine. While this pathway is noted among various synthetic strategies, specific examples and detailed conditions for the synthesis of this compound from fluoroolefins are not extensively detailed in recent literature, suggesting other methods are more commonly employed.
Oxidative Cyclization of Dihydrotetrazine Precursors
A common and critical final step in many tetrazine syntheses is the oxidation of the 1,2-dihydro-1,2,4,5-tetrazine or a related dihydro-precursor. nih.govresearchgate.net This aromatization step is essential to yield the stable, red-colored tetrazine ring. The dihydrotetrazine intermediate is typically formed from the cyclization of precursors like amidrazones or from the condensation of nitriles with hydrazine. nih.govnih.gov
Several oxidizing agents can be employed for this transformation. A widely used method involves the in-situ generation of nitrogen oxides from sodium nitrite (B80452) (NaNO₂) in an acidic medium, such as acetic or hydrochloric acid, often at reduced temperatures (e.g., 0 °C). nih.govmdpi.com This process is effective and generally provides the final tetrazine product in good yield. researchgate.net The reaction is visually indicated by a color change to deep red and the cessation of gas bubbling. nih.gov Other oxidizing agents reported for the synthesis of various tetrazine derivatives include iron(III) chloride and trichloroisocyanuric acid. google.commdpi.com
General Approaches to 3,6-Disubstituted-1,2,4,5-tetrazines Applicable to Trifluoromethyl Analogs
Several general synthetic routes for 3,6-disubstituted tetrazines can be effectively applied to produce trifluoromethylated analogs, leveraging common and accessible starting materials.
Condensation Reactions of Nitriles with Hydrazine Derivatives
The most direct route to symmetrically substituted 1,2,4,5-tetrazines is the condensation of nitriles with hydrazine, followed by oxidation. nih.gov For the synthesis of this compound, the precursor would be trifluoroacetonitrile (B1584977) (CF₃CN). However, this strategy can be inefficient for unactivated nitriles, often resulting in low yields. nih.gov
To overcome this limitation, Lewis acid transition metal catalysts have been shown to significantly improve reaction outcomes. nih.gov Catalysts such as nickel(II) triflate (Ni(OTf)₂) and zinc(II) triflate (Zn(OTf)₂) have been successfully used to promote the formation of tetrazines directly from a wide range of nitriles and hydrazine in a one-pot synthesis. nih.govnih.gov For instance, the reaction of benzyl (B1604629) cyanide with hydrazine in the absence of a catalyst yields no tetrazine product, but the addition of 5 mol% Ni(OTf)₂ leads to a near-quantitative yield. nih.gov Zinc salts tend to give higher yields for less reactive nitriles. nih.gov This catalytic approach is applicable to the synthesis of symmetric and asymmetric tetrazines, making it a powerful tool for accessing trifluoromethylated derivatives. nih.gov
| Nitrile Substrate | Catalyst (5 mol%) | Yield (%) |
|---|---|---|
| Benzyl Cyanide | None | 0 |
| Benzyl Cyanide | Ni(OTf)₂ | 95 |
| Benzyl Cyanide | Zn(OTf)₂ | 70 |
| Hexanenitrile | Zn(OTf)₂ | 50 |
| tert-Butyl Cyanide | Zn(OTf)₂ | 24 |
Routes Involving Imidoyl Chlorides as Intermediates
A versatile and selective method for preparing tetrazines involves the use of imidoyl chlorides as key intermediates. researchgate.net This pathway is particularly useful for constructing unsymmetrical tetrazines but is also effective for symmetrical analogs. nih.gov The synthesis of this compound via this route would begin with a trifluoromethyl-containing precursor.
The process typically involves the following steps:
Formation of Trifluoroacetimidoyl Chloride : This key building block can be synthesized from readily available trifluoroacetic acid or trifluoroacetamide. nih.govfrontiersin.org
Reaction with Hydrazine : The trifluoroacetimidoyl chloride reacts with hydrazine hydrate to form a trifluoroacetimidohydrazide (an amidrazone). nih.govresearchgate.net This reaction proceeds readily at ambient temperatures. nih.gov
Cyclization and Oxidation : Two molecules of the amidrazone intermediate can then undergo cyclization to form the dihydrotetrazine ring, which is subsequently oxidized to the final this compound. nih.govnih.gov
This stepwise approach offers high selectivity because the structural elements are connected before the final cyclization, avoiding the formation of product mixtures. researchgate.net
Conversion from 3,6-Dihalo-1,2,4,5-tetrazines (e.g., 3,6-Dichloro-1,2,4,5-tetrazine)
3,6-Dichloro-1,2,4,5-tetrazine is a valuable and versatile precursor for a wide array of substituted tetrazines. nih.gov The chlorine atoms on the electron-deficient tetrazine ring are highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for their displacement by various nucleophiles such as phenols, thiols, amines, and azides. nih.govresearchgate.net This makes it a powerful platform for introducing diverse functionalities onto the tetrazine core. researchgate.net
While SNAr is a common method for derivatization, the direct introduction of a trifluoromethyl group via nucleophilic attack is not a typical application of this chemistry. Instead, modern C-C bond formation techniques, such as palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Negishi, or Liebeskind-Srogl), have emerged as powerful tools for functionalizing halo-tetrazines. nih.govrsc.org For example, 3-bromo-6-methyl-1,2,4,5-tetrazine can undergo Sonogashira coupling with terminal alkynes, demonstrating the utility of cross-coupling for creating new C-C bonds on the tetrazine ring. rsc.org These methods could potentially be adapted to introduce trifluoromethyl groups or other carbon-based substituents onto a pre-formed tetrazine scaffold.
Advanced Strategies for Functionalization and Derivatization of this compound
Advanced synthetic strategies are crucial for the functionalization and derivatization of the this compound core, enabling the creation of novel analogs with tailored properties. These methods include palladium-catalyzed cross-coupling reactions and efficient one-pot protocols, which allow for the introduction of a variety of substituents, leading to asymmetrically substituted tetrazines.
Sonogashira-type Cross-Coupling for Alkynyl and Alkyl Analogs
The Sonogashira cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, a process catalyzed by palladium and copper complexes. wikipedia.org This methodology has been effectively adapted for the derivatization of the 1,2,4,5-tetrazine (B1199680) ring, providing a synthetic route to novel alkynyl and, subsequently, alkyl-substituted tetrazine analogs. rsc.orgresearchgate.net
The general strategy involves the coupling of a halogenated tetrazine precursor, such as a hypothetical 3-bromo-6-(trifluoromethyl)-1,2,4,5-tetrazine, with a variety of terminal alkynes. rsc.orgchemrxiv.org This approach is particularly valuable for creating asymmetrically disubstituted tetrazines, which are otherwise challenging to synthesize. rsc.orgresearchgate.net The reaction is typically carried out under mild conditions, which helps to preserve the integrity of the tetrazine ring. wikipedia.org
The resulting alkynyl-tetrazine derivatives are stable compounds that can be isolated and characterized. researchgate.net Furthermore, they serve as versatile intermediates for the synthesis of alkyl-tetrazine analogs. The triple bond of the alkynyl group can be readily reduced through hydrogenation to yield the corresponding saturated alkyl chain. This two-step sequence of Sonogashira coupling followed by hydrogenation provides an efficient pathway to asymmetrically substituted dialkyl-tetrazines with unprecedented yields. rsc.orgresearchgate.net
An example of this methodology is the reaction of 3-bromo-6-methyl-1,2,4,5-tetrazine with various terminal alkynes, which has been used to prepare a range of unnatural amino acids bearing alkynyl- and alkyl-1,2,4,5-tetrazine fragments. rsc.org This showcases the broad applicability of the Sonogashira coupling for introducing diverse functionalities onto the tetrazine core.
| Starting Halo-Tetrazine | Terminal Alkyne | Coupled Product | Yield (%) |
| 3-Bromo-6-methyl-1,2,4,5-tetrazine | Trimethylsilylacetylene | 3-Methyl-6-((trimethylsilyl)ethynyl)-1,2,4,5-tetrazine | 82 |
| 3-Bromo-6-methyl-1,2,4,5-tetrazine | Phenylacetylene | 3-Methyl-6-(phenylethynyl)-1,2,4,5-tetrazine | 49 |
| 3-Bromo-6-methyl-1,2,4,5-tetrazine | p-Tolylacetylene | 3-Methyl-6-(p-tolylethynyl)-1,2,4,5-tetrazine | 63 |
| 3-Bromo-6-phenyl-1,2,4,5-tetrazine | Cyclopropylacetylene | 3-(Cyclopropylethynyl)-6-phenyl-1,2,4,5-tetrazine | 36 |
Data sourced from research on analogous compounds to illustrate the reaction's potential for trifluoromethyl derivatives. researchgate.net
One-Pot Synthetic Protocols for Efficiency
One-pot synthetic protocols offer significant advantages in terms of efficiency, reduced waste, and simplified procedures for generating libraries of compounds. For the synthesis of 3,6-disubstituted-1,2,4,5-tetrazine derivatives, one-pot methods that start from readily available nitriles and hydrazine have been developed. nih.govnih.gov
While traditional one-pot syntheses of symmetric tetrazines are common, the creation of asymmetric derivatives, particularly those bearing strong electron-withdrawing groups like trifluoromethyl, can be challenging, often resulting in low yields and poor reproducibility. nih.gov To overcome these limitations, Lewis acid-promoted methodologies have been introduced. Catalysts such as nickel(II) triflate (Ni(OTf)₂) or zinc(II) triflate (Zn(OTf)₂) have been shown to effectively promote the formation of 1,2,4,5-tetrazines directly from a mixture of different nitriles and hydrazine. nih.gov
This catalytic approach is the first to utilize homogenous catalysis for the direct synthesis of tetrazines from a wide range of unactivated aliphatic nitriles. nih.gov By using a stoichiometric excess of one nitrile relative to another, it is possible to favor the formation of the desired asymmetric tetrazine over the two symmetric side products. For instance, metal ions can facilitate the reaction between an aromatic nitrile and acetonitrile (B52724) to produce 6-methyl-terminated aromatic tetrazines in good yields. nih.gov This strategy could theoretically be applied using trifluoroacetonitrile and another nitrile to efficiently generate asymmetric tetrazine derivatives containing a trifluoromethyl group in a single step.
The scope of this metal-catalyzed one-pot method extends to the synthesis of some of the most challenging asymmetric 3,6-disubstituted 1,2,4,5-tetrazines. nih.gov This efficiency is crucial for rapidly accessing novel derivatives of this compound for various applications.
| Nitrile 1 | Nitrile 2 | Catalyst | Asymmetric Product | Yield (%) |
| Benzonitrile | Acetonitrile | Zn(OTf)₂ | 3-Phenyl-6-methyl-1,2,4,5-tetrazine | 70 |
| 4-Methoxybenzonitrile | Acetonitrile | Zn(OTf)₂ | 3-(4-Methoxyphenyl)-6-methyl-1,2,4,5-tetrazine | 62 |
| Benzyl cyanide | Acetonitrile | Ni(OTf)₂ | 3-Benzyl-6-methyl-1,2,4,5-tetrazine | 40 |
| Hexanenitrile | Acetonitrile | Ni(OTf)₂ | 3-Pentyl-6-methyl-1,2,4,5-tetrazine | 36 |
Data sourced from research on analogous compounds to illustrate the reaction's potential for trifluoromethyl derivatives. nih.gov
Reactivity and Mechanistic Investigations of 3,6 Bis Trifluoromethyl 1,2,4,5 Tetrazine
Inverse Electron Demand Diels-Alder (IEDDA) Reactions of 3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine
This compound is a highly reactive diene in inverse electron demand Diels-Alder (IEDDA) reactions due to the presence of two strongly electron-withdrawing trifluoromethyl groups. This section explores the scope, versatility, and mechanistic underpinnings of its cycloaddition chemistry.
Scope and Versatility with Dienophiles
The enhanced reactivity of this compound allows for rapid cycloadditions with a wide array of dienophiles, ranging from highly strained, reactive alkenes and alkynes to more classical electron-rich coupling partners.
The IEDDA reactions of 1,2,4,5-tetrazines with strained alkenes and alkynes are exceptionally fast, a principle that extends to the trifluoromethylated derivative. nih.govillinois.edu These reactions are often employed in bioorthogonal chemistry for their rapid kinetics and high selectivity. illinois.edunih.gov The high degree of ring strain in dienophiles like trans-cyclooctenes (TCO) and norbornenes significantly raises the energy of their highest occupied molecular orbital (HOMO), leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the tetrazine and thus accelerating the reaction. rsc.org
While specific kinetic data for the reaction of this compound with trans-cyclooctene (B1233481) is not extensively detailed in the provided search results, the general trend for electron-poor tetrazines points towards extremely rapid reaction rates. nih.gov For instance, the reaction of bistrifluoromethyl-s-tetrazine with norbornadiene, a strained diene, has been reported to yield both a dihydropyridazine (B8628806) adduct and, interestingly, 3,6-bis(trifluoromethyl)-pyridazine. rsc.org The formation of the pyridazine (B1198779) suggests a subsequent retro-Diels-Alder reaction of an intermediate or a competing reaction pathway.
The versatility of this chemistry is highlighted by its application in surface functionalization, where the reaction between tetrazines and norbornene derivatives allows for rapid and quantitative modification of surfaces. nih.gov
Table 1: Reported Products from the Reaction of this compound with Strained Alkenes
| Dienophile | Product(s) | Reference |
| Norbornadiene | 2,5-bistrifluoromethyl-3,4-diazabicyclo[4.3.0]nona-1,4,8-triene and 3,6-bis(trifluoromethyl)-pyridazine | rsc.org |
This table is generated based on the available research data.
The electron-deficient nature of this compound makes it an excellent partner for electron-rich dienophiles such as enamines. The reaction of 1,2,4,5-tetrazines with enamines can proceed via an unconventional N1/N4 1,4-cycloaddition, which, after a retro-[4+2] cycloaddition and aromatization, leads to the formation of 1,2,4-triazines. nih.gov This reactivity showcases a pathway divergent from the more common C3/C6 cycloaddition.
While the direct reaction of this compound with ketene (B1206846) N,S-acetals is not explicitly detailed, the general reactivity of tetrazines in IEDDA reactions suggests that such electron-rich dienophiles would be suitable reaction partners. For example, a method for synthesizing trisubstituted pyridazines involves the [4+2] annulation of ketene N,S-acetals with N-tosylhydrazones, highlighting their utility as dienophile equivalents in cycloaddition chemistry. organic-chemistry.org
The reaction of this compound with various alkenes and alkynes characteristically leads to the formation of dihydropyridazine and pyridazine heterocycles, respectively, following the initial [4+2] cycloaddition and subsequent extrusion of dinitrogen gas (N₂). illinois.edursc.org This transformation is a hallmark of tetrazine IEDDA chemistry.
Research has shown that this compound reacts with a variety of alkenes to form stable dihydropyridazine adducts. rsc.org For example, the reaction with styrene (B11656) yields 4-phenyl-3,6-bis(trifluoromethyl)-1,4-dihydropyridazine, and with 2,3-dimethylbut-2-ene, it forms 4,4,5,5-tetramethyl-3,6-bis(trifluoromethyl)-4,5-dihydropyridazine. rsc.org With alkynes, such as acetylene, the reaction proceeds to form the aromatic pyridazine ring directly, yielding 3,6-bis(trifluoromethyl)-pyridazine. rsc.org
Table 2: Examples of Dihydropyridazine and Pyridazine Products from Reactions of this compound
| Dienophile | Product | Product Type | Reference |
| Styrene | 4-phenyl-3,6-bis(trifluoromethyl)-1,4-dihydropyridazine | Dihydropyridazine | rsc.org |
| Cyclohexene | 3,8-bistrifluoromethyl-1,3a,4,5,6,7-hexahydrophthalazine | Dihydropyridazine | rsc.org |
| 2,3-Dimethylbut-2-ene | 4,4,5,5-tetramethyl-3,6-bis(trifluoromethyl)-4,5-dihydropyridazine | Dihydropyridazine | rsc.org |
| Acetylene | 3,6-bis(trifluoromethyl)-pyridazine | Pyridazine | rsc.org |
| Propyne | 4-methyl-3,6-bis(trifluoromethyl)-pyridazine | Pyridazine | rsc.org |
This table summarizes the adducts formed from the cycloaddition reactions as documented in the literature.
Influence of Trifluoromethyl Substituents on IEDDA Reactivity
The trifluoromethyl (CF₃) groups at the 3- and 6-positions of the tetrazine ring are pivotal in dictating the diene's reactivity. Their strong electron-withdrawing nature is the primary driver for the high reaction rates observed in IEDDA cycloadditions.
The rate of an IEDDA reaction is governed by the energy gap between the HOMO of the dienophile and the LUMO of the diene. Electron-withdrawing substituents on the diene lower the energy of its LUMO, thereby reducing the HOMO-LUMO gap and accelerating the reaction. rsc.orgresearchgate.net The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.
The presence of two CF₃ groups on the 1,2,4,5-tetrazine (B1199680) core significantly lowers the diene's LUMO energy. nih.gov This electronic modulation makes this compound one of the more reactive tetrazines for IEDDA reactions. nih.gov This principle is broadly applicable, with studies consistently showing that tetrazines bearing electron-withdrawing groups exhibit enhanced reactivity compared to those with electron-donating groups. nih.govresearchgate.net The linear correlation often observed between the activation energy of the IEDDA reaction and the LUMO energy of the tetrazine underscores the importance of this electronic tuning. nih.gov
Steric Hindrance Considerations and Reaction Rates
In the context of IEDDA reactions, the rate is governed by a combination of electronic and steric factors. For 3,6-disubstituted-1,2,4,5-tetrazines, the substituents play a crucial role in modulating this balance. The trifluoromethyl (CF3) group, while not exceptionally bulky, does exert more steric hindrance than a simple hydrogen or methyl group. However, in the case of this compound, the profound electron-withdrawing inductive effect of the CF3 groups is the overwhelming factor determining its reactivity. This strong electronic activation significantly accelerates the cycloaddition, making the compound one of the more reactive tetrazines.
The interplay between sterics and electronics can be observed when comparing different tetrazine derivatives. While extremely bulky substituents, such as tert-butyl groups, can sterically hinder the approach of large dienophiles, the moderate size of the CF3 group does not typically present a significant barrier to reaction with common dienophiles like strained alkenes or alkynes. In some cycloaddition reactions, severe steric effects can inhibit the cyclization of intermediates, but for the IEDDA reactions involving this tetrazine, the electronic acceleration is the dominant kinetic contributor. electronicsandbooks.com
Tuning Reaction Rates for Controlled Orthogonal Reactions
A key feature of tetrazine-based IEDDA chemistry is the ability to tune reaction rates by modifying the substituents on the tetrazine ring. This allows for the design of controlled, sequential, and orthogonal reactions, which are particularly valuable in chemical biology and materials science for staged labeling applications. nih.gov By varying the electronic nature of the substituents at the 3- and 6-positions, the reaction kinetics can be modulated over several orders of magnitude. rsc.org
Electron-withdrawing groups, such as the trifluoromethyl groups in this compound, drastically increase the reaction rate by lowering the diene's LUMO energy, thereby narrowing the HOMO-LUMO energy gap with an electron-rich dienophile. Conversely, electron-donating groups on the tetrazine ring decrease the reaction rate. This principle allows for the selection of a specific tetrazine-dienophile pair with a predictable reaction rate suitable for a particular application. The high reactivity of this compound places it at the fast end of this spectrum, enabling rapid ligations even at low concentrations.
The following table illustrates how different substituents on the tetrazine ring influence the second-order rate constants (k₂) for the IEDDA reaction with a given dienophile.
| Tetrazine Derivative | Substituents (R¹, R²) | Dienophile | Solvent | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
|---|---|---|---|---|---|
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Pyridin-2-yl | BCN | Methanol | 118 | nih.gov |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Pyrimidin-2-yl, 4-(Trifluoromethyl)phenyl | BCN | Methanol | ~144 | nih.gov |
| 3,6-diphenyl-1,2,4,5-tetrazine | Phenyl | BCN | Methanol | 3.6 | nih.gov |
| 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine | 4-Methoxyphenyl | BCN | Methanol | 1.4 | nih.gov |
| 3,6-bis(4-hydroxyphenyl)-1,2,4,5-tetrazine | 4-Hydroxyphenyl | BCN | Methanol | 0.58 | nih.gov |
Mechanistic Pathways of IEDDA Reactions
Regioselectivity and Stereoselectivity in Cycloadditions
Regioselectivity becomes a consideration when an unsymmetrical diene reacts with an unsymmetrical dienophile. As this compound is a symmetrical molecule, regioselectivity is determined by the nature of the dienophile. In reactions with unsymmetrical dienophiles, the regiochemical outcome is dictated by the electronic properties of the reactants, specifically the interaction between the frontier molecular orbitals (FMOs). The preferred regioisomer is the one resulting from the alignment that maximizes the orbital overlap between the diene's LUMO and the dienophile's HOMO. For unsymmetrical tetrazines, cycloadditions are typically regioselective, though in some cases the outcome can be contrary to predictions from simple FMO analysis, suggesting that steric or other electronic interactions may also play a role. nih.gov
Stereoselectivity, such as the preference for endo or exo products in reactions with cyclic dienophiles, is also a key aspect of Diels-Alder reactions. The specific stereochemical outcome for reactions involving this compound depends on the structure of the dienophile and the reaction conditions.
Solvent-Induced Alterations in Cycloaddition Mode (e.g., N1/N4 vs. C3/C6 Cycloaddition)
While the canonical reactivity of 1,2,4,5-tetrazines in IEDDA reactions involves cycloaddition across the C3 and C6 positions, research has revealed an alternative and unconventional reaction pathway that can be induced by specific solvents. nih.gov An unprecedented formal [4+2] cycloaddition across the N1 and N4 nitrogen atoms of the tetrazine ring has been observed when reacting 1,2,4,5-tetrazines with enamines in the presence of the highly polar, hydrogen-bond-donating solvent hexafluoroisopropanol (HFIP). nih.gov
This solvent-induced alteration in cycloaddition mode represents a fundamental shift in the tetrazine's reactivity. The conventional C3/C6 pathway is favored in typical organic solvents like methanol. However, the strong hydrogen-bonding capability of HFIP is believed to activate the tetrazine ring towards nucleophilic attack at the N1 position by the enamine. This initiates a stepwise mechanism involving addition, a 6π electrocyclic rearrangement, and eventual loss of a nitrile to yield a 1,2,4-triazine (B1199460) derivative. nih.gov This discovery demonstrates that the reaction mode of a 1,2,4,5-tetrazine is not intrinsic but can be controlled by the solvent environment, switching between C3/C6 and N1/N4 cycloaddition pathways.
| Tetrazine Substrate | Reactant | Solvent | Cycloaddition Mode | Product Type | Reference |
|---|---|---|---|---|---|
| 3,6-bis(thiomethyl)-1,2,4,5-tetrazine | Enamine | Methanol (MeOH) | C3/C6 (Conventional) | 1,2-Diazine | nih.gov |
| 3,6-bis(thiomethyl)-1,2,4,5-tetrazine | Enamine | Hexafluoroisopropanol (HFIP) | N1/N4 (Unconventional) | 1,2,4-Triazine | nih.gov |
Retro [4+2] Cycloaddition Pathways and Nitrogen Extrusion
[4+2] Cycloaddition: The tetrazine (diene) and dienophile react to form an unstable, bicyclic intermediate.
Retro-[4+2] Cycloaddition: This intermediate spontaneously undergoes a cycloreversion, releasing highly stable N₂ gas and forming the final 4,5-dihydropyridazine (from an alkene dienophile) or pyridazine (from an alkyne dienophile) product. google.com
This nitrogen extrusion is thermodynamically highly favorable and renders the entire reaction sequence irreversible. masterorganicchemistry.com This irreversibility is a significant advantage for applications in bioconjugation and materials synthesis, as it ensures the quantitative and stable formation of the desired product. The loss of N₂ is often the driving force for the reaction, allowing it to proceed to completion even under mild conditions. wikipedia.org
Computational and Theoretical Analysis of 3,6 Bis Trifluoromethyl 1,2,4,5 Tetrazine
Quantum Chemical Investigations
Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate electronic and structural properties of molecules like 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to determine the molecule's most stable three-dimensional geometry (structural optimization) and to map its electronic characteristics. bhu.ac.in
The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups significantly influences the geometry and electronic distribution of the tetrazine ring. These groups pull electron density away from the ring, enhancing its electron-deficient character.
Key electronic properties derived from DFT calculations include the molecular electrostatic potential (MEP), dipole moment, and Mulliken atomic charges. The MEP map visually represents the charge distribution, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions of the molecule, which is crucial for predicting intermolecular interactions. bhu.ac.in For instance, the nitrogen atoms of the tetrazine ring are typically regions of negative electrostatic potential, while the areas around the trifluoromethyl groups are more positive.
| Parameter | Bond | Typical Value |
| Bond Length | N1-N2 | ~1.33 Å |
| Bond Length | N2-C3 | ~1.32 Å |
| Bond Length | C3-N4 | ~1.32 Å |
| Bond Angle | C6-N1-N2 | ~116° |
| Bond Angle | N1-N2-C3 | ~116° |
| Bond Angle | N2-C3-N4 | ~126° |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgtaylorandfrancis.com In the context of this compound, FMO theory is particularly useful for explaining its high reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.gov
The IEDDA reaction involves the interaction of an electron-deficient diene (the tetrazine) with an electron-rich dienophile. According to FMO theory, the reactivity in these reactions is governed by the energy gap between the LUMO of the diene and the HOMO of the dienophile. nih.gov A smaller energy gap facilitates faster reaction rates.
The strongly electron-withdrawing trifluoromethyl groups on the tetrazine ring significantly lower the energy of its LUMO. nih.gov This reduction in LUMO energy leads to a smaller HOMO-LUMO gap with electron-rich dienophiles (like strained alkenes), resulting in exceptionally fast reaction kinetics, a hallmark of "click chemistry". nih.govnih.gov Computational methods are used to calculate the energies of these frontier orbitals.
Table 2: Calculated Frontier Molecular Orbital Energies for Tetrazine Derivatives Note: The values illustrate the effect of electron-withdrawing groups (EWG) on the LUMO energy of the tetrazine core. Specific values for this compound would follow this trend.
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1,2,4,5-Tetrazine (B1199680) | -H | - | Low | - |
| 3,6-Dimethyl-1,2,4,5-tetrazine | -CH₃ (EDG) | - | Higher than unsubst. | - |
| 3,6-Diphenyl-1,2,4,5-tetrazine | -Ph (EWG) | - | Lower than unsubst. | - |
| This compound | -CF₃ (Strong EWG) | - | Very Low (Predicted) | - |
Computational chemistry provides the tools to map the entire energy landscape of a chemical reaction, including the identification of transition states and the calculation of activation energies (the energy barrier that must be overcome for a reaction to occur). For reactions involving this compound, such as the IEDDA cycloaddition, DFT calculations can model the geometry of the transition state—the highest energy point along the reaction coordinate.
The activation energy (ΔG‡) is a critical factor determining the reaction rate. A lower activation energy corresponds to a faster reaction. Computational studies have shown that substituents on the tetrazine ring have a significant impact on these energy barriers. researchgate.net Electron-withdrawing groups, like the trifluoromethyl groups, are known to lower the activation energy for IEDDA reactions, consistent with the predictions of FMO theory. nih.gov These theoretical calculations allow for a direct comparison between different tetrazine derivatives and help in designing new reactants with tailored reactivity. researchgate.net
Table 3: Calculated Gibbs Free Energies of Activation (ΔG‡) for IEDDA Reactions of Various Tetrazines with a Dienophile (e.g., Ethylene) Note: This table demonstrates the trend of activation energies with different substituents. Data is illustrative and based on general findings for substituted tetrazines.
| Tetrazine Derivative | Substituent Type | ΔG‡ (kcal/mol) | Predicted Relative Rate |
| 3,6-Dimethyl-1,2,4,5-tetrazine | Electron-Donating | ~26.7 | Slower |
| 1,2,4,5-Tetrazine (unsubstituted) | Neutral | ~24.8 | Moderate |
| 3,6-Diphenyl-1,2,4,5-tetrazine | Electron-Withdrawing | ~27.1 | Slower (steric effects) |
| This compound | Strong Electron-Withdrawing | Low (Predicted) | Fastest |
Aromaticity and Electronic Delocalization Studies of the Tetrazine Ring System
The 1,2,4,5-tetrazine ring is an aromatic system, characterized by a cyclic, planar structure with a delocalized π-electron system. Computational methods are used to quantify the degree of aromaticity. Techniques such as Nucleus-Independent Chemical Shift (NICS) calculations are employed, where a negative value at the center of the ring typically indicates aromatic character.
Thermochemical Properties and Stability Predictions
The thermochemical properties of this compound, such as its heat of formation, are critical for assessing its stability and energetic performance, particularly in the context of high-energy materials. jmst.info The 1,2,4,5-tetrazine core is known for its high positive enthalpy of formation due to the high nitrogen content and the presence of N-N bonds. nih.govresearchgate.net This high heat of formation means that a significant amount of energy is released upon decomposition.
Spectroscopic Characterization Techniques and Interpretations for 3,6 Bis Trifluoromethyl 1,2,4,5 Tetrazine
Infrared (IR) Spectroscopy for Vibrational Modes
The infrared (IR) spectrum of 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine is dominated by vibrational modes associated with the tetrazine ring and the trifluoromethyl groups.
C-F Stretching Vibrations: The most intense absorptions in the spectrum are expected to be the C-F stretching modes. Due to the presence of the -CF₃ groups, strong and broad absorption bands are predicted to appear in the 1100–1300 cm⁻¹ region.
Tetrazine Ring Vibrations: The vibrations of the 1,2,4,5-tetrazine (B1199680) ring are expected to produce several characteristic bands. These include C=N stretching vibrations, which typically appear in the 1500–1650 cm⁻¹ range, and ring breathing or deformation modes at lower frequencies, often observed between 900 and 1100 cm⁻¹ .
Interactive Data Table: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 1500–1650 | C=N Stretch (Tetrazine Ring) | Medium |
| 1100–1300 | C-F Stretch (-CF₃) | Strong, Broad |
| 900–1100 | Tetrazine Ring Deformation | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides definitive information on the molecular weight and fragmentation pathways of the compound. The molecular formula C₄F₆N₄ corresponds to a monoisotopic mass of 218.0027 Da nih.gov.
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 218. The fragmentation of trifluoromethyl-substituted heterocycles often proceeds through characteristic losses of fluorine-containing radicals or neutral species. Key fragmentation pathways for this compound would likely include:
Loss of a Trifluoromethyl Radical (·CF₃): A significant fragment ion would be expected at m/z 149, corresponding to the [M - CF₃]⁺ ion.
Loss of Nitrogen Molecule (N₂): The tetrazine ring can undergo fragmentation with the loss of a stable N₂ molecule, leading to various fragment ions.
Cleavage of the Ring: Further fragmentation could involve cleavage of the heterocyclic ring system, resulting in smaller charged fragments.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment |
| 218 | [C₄F₆N₄]⁺˙ (Molecular Ion) |
| 149 | [C₃F₃N₄]⁺ (Loss of ·CF₃) |
X-ray Crystallography for Solid-State Structural Elucidation
The definitive determination of a molecule's three-dimensional structure in the solid state is accomplished through single-crystal X-ray diffraction. While a specific, publicly available crystal structure for this compound could not be identified in a comprehensive search of the existing literature, the general structural features of the 1,2,4,5-tetrazine core are well-established through studies of closely related derivatives.
Table 1: Typical Crystallographic Data for Substituted 1,2,4,5-Tetrazine Derivatives
| Compound | Crystal System | Space Group | Key Feature | Reference |
|---|---|---|---|---|
| 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine | Monoclinic | P2₁/n | Displays intermolecular N—H⋯N hydrogen bonding. | researchgate.net |
| 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine | Monoclinic | P2(1)/c | Molecule exhibits near planarity. | |
| 3,6-bis(substituted phenyl)-1,4-bis(substituted phenylsulfonyl)-1,4-dihydro-1,2,4,5-tetrazine | - | - | Central six-membered ring adopts a boat conformation. | researchgate.net |
Electronic Spectroscopy and Photophysical Properties
Electronic spectroscopy provides critical insights into the electronic transitions and resulting photophysical properties, such as color and fluorescence, of a molecule.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The characteristic pink or reddish color of 1,2,4,5-tetrazines is due to a symmetry-forbidden but observable n→π* electronic transition, which occurs at a relatively low energy, placing its absorption maximum (λmax) in the visible region of the electromagnetic spectrum (typically between 500-550 nm). A second, much more intense π→π* transition occurs at higher energy in the ultraviolet region.
Table 2: UV-Vis Absorption Maxima for Various 3,6-Disubstituted 1,2,4,5-Tetrazines
| Substituent (R) in 3,6-di-R-1,2,4,5-tetrazine | λmax (n→π) (nm) | Solvent | Reference |
|---|---|---|---|
| -H (Parent tetrazine) | 542 | Vapor | |
| -CH₃ (dimethyl) | ~540 | - | nist.gov |
| -Pyridin-2-yl | ~510 (shoulder), ~545 (peak) | - | researchgate.net |
| -CF₃ (trifluoromethyl) | Expected <540 nm | - | Inferred* |
Advanced Applications of 3,6 Bis Trifluoromethyl 1,2,4,5 Tetrazine in Chemical Research
Bioorthogonal Chemistry and Bioconjugation Strategies
The unique reactivity of 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine, conferred by its electron-deficient nature, makes it a valuable tool in bioorthogonal chemistry. The trifluoromethyl groups enhance the tetrazine's utility in forming covalent bonds with dienophiles under biological conditions.
Development of Fluorescent Probes for Biological Systems
While specific studies on fluorescent probes derived directly from this compound are not extensively documented, the principles of tetrazine-based fluorogenic probes are well-established. Tetrazine moieties are known to quench the fluorescence of a tethered fluorophore. Upon reaction with a dienophile in an iEDDA cycloaddition, the tetrazine is converted to a dihydropyridazine (B8628806), which eliminates the quenching effect and leads to a "turn-on" of the fluorescence signal. This mechanism is the basis for wash-free imaging of biomolecules in living cells. The strong electron-withdrawing nature of the trifluoromethyl groups in this compound would be expected to enhance the quenching efficiency and potentially lead to probes with a high signal-to-noise ratio upon reaction.
Targeted Labeling and Modification of Biomolecules
The rapid kinetics of the iEDDA reaction with tetrazines bearing electron-withdrawing substituents are highly advantageous for the targeted labeling of biomolecules. While direct examples involving this compound are not prevalent in the literature, the principle of its application is clear. Biomolecules of interest, such as proteins or nucleic acids, can be functionalized with a strained dienophile, for example, a trans-cyclooctene (B1233481) (TCO) derivative. Subsequent introduction of a this compound-containing probe would result in rapid and specific covalent labeling of the target biomolecule. This strategy can be employed for a variety of applications, including the visualization of cellular components, tracking of dynamic processes, and the construction of antibody-drug conjugates.
Multistep Labeling through Rate-Tuning of Cycloadditions
A key advantage of the diverse family of substituted tetrazines is the ability to tune the rate of the iEDDA cycloaddition by altering the electronic properties of the substituents. Electron-withdrawing groups increase the reaction rate, while electron-donating groups decrease it. This principle allows for the development of multistep or sequential labeling strategies. By using a panel of tetrazines with different reactivities, it is possible to selectively label multiple targets within the same biological system. For instance, a highly reactive tetrazine, such as one bearing trifluoromethyl groups, could be used for the rapid labeling of a first target. A second, less reactive tetrazine could then be introduced to label a different target over a longer timescale, without significant cross-reactivity.
| Tetrazine Derivative | Substituent Effect | Relative Reaction Rate |
|---|---|---|
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Strongly Electron-Withdrawing | Very Fast |
| 3,6-diphenyl-1,2,4,5-tetrazine | Neutral | Moderate |
| 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine | Electron-Donating | Slow |
This table illustrates the general principle of rate-tuning based on substituent effects on the tetrazine core. Specific kinetic data for this compound is not available in the provided search results.
Radiochemistry for Molecular Imaging (e.g., Fluorine-18 (B77423) Radiolabeling)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of radiolabeled probes. Fluorine-18 is a commonly used radionuclide for PET due to its favorable decay characteristics. The bioorthogonal iEDDA reaction is an attractive strategy for the development of 18F-labeled PET tracers. A pre-targeting approach can be used, where a biomolecule of interest is first labeled with a dienophile and allowed to accumulate at its target site. Subsequently, a small, rapidly clearing 18F-labeled tetrazine is administered, which then reacts specifically with the dienophile-tagged biomolecule.
While the direct radiolabeling of this compound with fluorine-18 has not been specifically described, the existing trifluoromethyl groups could potentially be leveraged for 19F/18F isotopic exchange reactions. However, this would require specific precursors and reaction conditions that have not been reported. Alternatively, a common strategy is to synthesize a tetrazine derivative that incorporates a prosthetic group suitable for 18F-labeling. Given the high reactivity of tetrazines with electron-withdrawing groups, a this compound-based radiotracer would be expected to exhibit rapid reaction kinetics in a pre-targeting scenario.
Materials Science and Engineering
The unique electronic properties of this compound also make it an interesting building block for the creation of novel materials with tailored optical and electronic functionalities.
Design of Novel Optical and Electronic Materials
Tetrazine derivatives have been explored as components in a variety of photo- and electroactive materials. The electron-deficient nature of the tetrazine ring makes it a strong electron acceptor. By incorporating tetrazines into conjugated polymers or small molecules, it is possible to create materials with interesting charge-transfer properties. These materials can have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The presence of the highly electronegative trifluoromethyl groups in this compound would be expected to further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of the tetrazine core, making it an even stronger electron acceptor. This could lead to materials with enhanced electron mobility or specific optical absorption and emission properties. For example, incorporating this tetrazine into a donor-acceptor type polymer could result in a material with a small bandgap, which would be beneficial for applications in near-infrared detectors or organic solar cells.
Integration into Coordination Polymers and Supramolecular Frameworks
The 1,2,4,5-tetrazine (B1199680) ring is a compelling building block for the construction of coordination polymers and supramolecular frameworks due to its nitrogen-rich structure and ability to act as a ligand. researchgate.net The four nitrogen atoms in the ring possess a low-lying π* orbital, which facilitates electron and charge transfer phenomena when coordinated to metal centers. researchgate.net This property makes tetrazines, including its derivatives, valuable components for creating materials with interesting electronic and optical properties. researchgate.net
The integration of the this compound moiety into such frameworks is of particular interest. The strong electron-withdrawing nature of the trifluoromethyl groups enhances the electron-accepting character of the tetrazine ring. This can lead to coordination polymers with unique charge-transfer absorptions and potentially high electrical conductivity. researchgate.net The ability of the tetrazine core to mediate communication between metal centers makes it a valuable component for designing functional supramolecular materials. researchgate.net
Table 1: Examples of Tetrazine-Based Coordination Polymers and Frameworks
| Ligand | Metal Ion(s) | Framework Type | Reference |
|---|---|---|---|
| 3,6-di(pyridin-4-yl)-1,2,4,5-tetrazine | Zn(II), Cd(II) | Metal-Organic Framework (MOF) | researchgate.net |
| 3,6-bis(pyrimidin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine | Cd(II) | 3D Coordination Polymer | nih.gov |
| 1,2,4,5-tetrazine | Rh(II) | Liquid-Crystalline Coordination Polymer | conicet.gov.ar |
| 3,6-bis(2-pyrazinyl)-1,2,4,5-tetrazine | Re(I) | Dinuclear Complex | researchgate.net |
Role in High Energy Density Materials (HEDMs) Research
Nitrogen-rich heterocycles are a cornerstone in the development of High Energy Density Materials (HEDMs) due to their high positive heats of formation, which release significant energy upon decomposition. The 1,2,4,5-tetrazine ring is an excellent scaffold for HEDMs, offering high nitrogen content, high density, and often good thermal stability. researchgate.net
Table 2: Properties of Selected Tetrazine-Based High Energy Density Materials
| Compound | Key Features | Application Area | Reference |
|---|---|---|---|
| 3,6-Dihydrazino-1,2,4,5-tetrazine (DHT) | First 1,2,4,5-tetrazine classified as an HEDM. | Propellants, Explosives | mdpi.com |
| 3,6-Bis(1H-1,2,3,4-tetrazol-5-ylamino)-1,2,4,5-tetrazine (BTATz) | High nitrogen content, insensitive. | Gas generating compositions. | nih.gov |
| Alkaline earth metal salts of 3,6-bis-nitroguanyl-1,2,4,5-tetrazine | Good thermal stability, excellent impact insensitivity. | Perchlorate-free pyrotechnics. | researchgate.net |
Applications in Synthetic Organic Chemistry
Precursors for the Construction of Annulated and Complex Heterocyclic Systems
The 1,2,4,5-tetrazine ring is not only a functional core but also a versatile precursor for synthesizing more complex, fused (annulated) heterocyclic systems. researchgate.net Its ability to undergo specific cycloaddition and subsequent rearrangement or substitution reactions allows chemists to build elaborate molecular architectures.
One prominent example is the synthesis of mdpi.comontosight.ainih.govtriazolo[1,5-b] nih.govmdpi.comontosight.ainih.govtetrazines. These fused systems can be prepared from 3,6-disubstituted 1,2,4,5-tetrazines that bear amidine fragments, which then undergo an oxidative cyclization to form the annulated product. beilstein-journals.org Similarly, the tetrazine ring serves as a foundational element for creating pyrido nih.govmdpi.comontosight.ainih.govtetrazines through various aza-annulation strategies. nih.gov These reactions demonstrate the utility of the tetrazine core as a synthon for building nitrogen-rich, polycyclic molecules that are of interest in medicinal chemistry and materials science. The reactivity of this compound makes it a potentially valuable starting material for accessing novel fluorinated annulated heterocycles.
Utility as Reactants in Organic Transformations
This compound is a highly valuable reactant in a variety of organic transformations, primarily due to the electron-deficient nature of its central ring. This electron deficiency is significantly enhanced by the two -CF3 groups.
The most notable application is in the inverse-electron-demand Diels-Alder (iEDDA) reaction. researchgate.netgoogle.com In this type of cycloaddition, an electron-poor diene (the tetrazine) reacts rapidly with an electron-rich dienophile, such as a strained alkene or alkyne. researchgate.netgoogle.com The reaction is often irreversible due to the subsequent elimination of dinitrogen gas (N2) in a retro-Diels-Alder step. google.com The presence of electron-withdrawing substituents on the tetrazine ring dramatically accelerates the reaction rate. researchgate.net Therefore, this compound is expected to be an exceptionally reactive diene in iEDDA reactions, making it highly suitable for applications where speed and efficiency are critical, such as in bioorthogonal chemistry for labeling biological molecules. researchgate.netgoogle.com
Beyond cycloadditions, the high electrophilicity of the tetrazine ring allows it to react with various nucleophiles. For example, 3,6-disubstituted tetrazines containing leaving groups can undergo nucleophilic aromatic substitution with S-nucleophiles (thiols) to introduce new functional groups. researchgate.net This reactivity opens avenues for further functionalization and the synthesis of novel tetrazine derivatives.
Table 3: Effect of Substituents on Tetrazine Reactivity in iEDDA Reactions
| Tetrazine Substituent (R) in 3,6-di-R-1,2,4,5-tetrazine | Relative Reactivity Trend | Rationale | Reference |
|---|---|---|---|
| Electron-donating (e.g., -OCH3) | Slower | Increases the LUMO energy of the tetrazine diene. | researchgate.net |
| Phenyl | Moderate | Baseline for comparison. | nih.gov |
| Electron-withdrawing (e.g., -pyridyl) | Faster | Lowers the LUMO energy of the tetrazine diene. | researchgate.net |
| Trifluoromethyl (-CF3) | Very Fast (Predicted) | Strongly electron-withdrawing, significantly lowers LUMO energy. | researchgate.net |
Future Research Directions and Unresolved Challenges
Development of Novel and Sustainable Synthetic Routes
The current synthetic methods for 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine and other tetrazines with strongly electron-withdrawing groups often present challenges that hinder their widespread application. A primary future research direction is the development of more sustainable and efficient synthetic routes. Traditional methods can be substituent-dependent and may not be suitable for all derivatives, especially asymmetric ones with strong electron-withdrawing groups, often resulting in low yields and poor reproducibility. researchgate.net
Future efforts should focus on:
Green Chemistry Principles: The implementation of green chemistry principles is crucial. This includes the use of environmentally benign solvents, reducing the reliance on hazardous reagents, and improving the atom economy of the reactions.
Flow Chemistry: Continuous flow synthesis offers a promising alternative to batch processing, potentially providing better control over reaction parameters, improving safety, and facilitating scalability.
Exploration of Unprecedented Reactivity Modes and Regiochemical Control
While the inverse-electron-demand Diels-Alder (iEDDA) reaction of this compound is well-documented, a deeper exploration of its reactivity is warranted. The highly electron-deficient nature of this tetrazine suggests the potential for novel and unexpected chemical transformations.
Key areas for future investigation include:
Unprecedented Reactivity: Research into pericyclic homo-domino reactions has shown that this compound can participate in complex cascade reactions to form intricate cage compounds. nih.gov Further exploration of its reactions with a wider range of dienophiles and other reactants could uncover new and synthetically useful transformations.
Regiochemical Control: For asymmetrically substituted derivatives of this compound, achieving precise control over the regioselectivity of its cycloaddition reactions is a significant challenge. Future research should focus on developing strategies to direct the reaction to a specific nitrogen atom in the tetrazine ring, which would be invaluable for the synthesis of complex molecules and materials. This could involve the use of directing groups, specific catalysts, or solvent effects to influence the transition state of the reaction.
Rational Design of Derivatives for Enhanced and Specific Applications
The trifluoromethyl groups in this compound significantly influence its electronic properties and reactivity. researchgate.net A major avenue for future research is the rational design of new derivatives with tailored properties for specific applications in bioorthogonal chemistry, materials science, and pharmaceuticals.
Future research should concentrate on:
Tuning Reaction Kinetics: By systematically modifying the substituents on the tetrazine ring, the rate of bioorthogonal reactions can be finely tuned. researchgate.net The introduction of different electron-withdrawing or electron-donating groups can alter the energy of the LUMO of the tetrazine, thereby modulating its reactivity in iEDDA reactions. acs.org This would enable the development of a toolbox of tetrazine reagents with a range of reaction rates for applications such as staged labeling in biological systems. researchgate.net
Enhanced Fluorogenic Probes: The design of new derivatives for use as fluorogenic probes is a promising area. By strategically modifying the structure, it is possible to create molecules that are initially non-fluorescent but become highly fluorescent upon reaction with a specific target.
Novel Materials: The incorporation of this compound derivatives into polymers and other materials can impart unique optical and electronic properties. researchgate.net Future design efforts could focus on creating materials with specific conductivities, photophysical properties, or sensing capabilities.
Integration with Advanced Machine Learning and Computational Methodologies
The integration of computational chemistry and machine learning offers a powerful approach to accelerate the discovery and optimization of this compound derivatives. These methods can provide valuable insights into reaction mechanisms and predict the properties of novel compounds before they are synthesized.
Future directions in this area include:
Predictive Modeling of Reactivity: Computational methods, such as the distortion/interaction model, can be used to understand and predict the reactivity of tetrazine derivatives in iEDDA reactions. nih.govontosight.ai This allows for the in silico screening of large libraries of potential derivatives to identify candidates with desired reactivity profiles. nih.govontosight.ai
Machine Learning for Property Prediction: By generating large datasets of calculated reaction barriers, machine learning models can be trained to rapidly predict the reactivity of new tetrazine structures. nih.gov This approach can significantly reduce the time and resources required for experimental screening.
AI-Driven Molecular Design: In the future, artificial intelligence could be employed to design novel this compound derivatives with optimized properties for specific applications. These AI-driven platforms could explore vast chemical spaces to identify promising candidates that might be overlooked by traditional research methods.
Scalability of Synthesis for Industrial and Large-Scale Applications
For this compound and its derivatives to find widespread use in industrial applications, the development of scalable and cost-effective synthetic methods is paramount. Many current laboratory-scale syntheses of functionalized tetrazines are complex and rely on specialized reagents, which can be a barrier to large-scale production. rsc.org
The challenges and future research goals for scalability include:
Q & A
Q. What established synthetic routes yield 3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine, and how do reaction conditions impact purity?
The synthesis involves sequential steps: diazoacetate coupling under controlled NaOH conditions (60–80°C), acidification with HCl, and nitrosation using NaNO₂/HCl. Critical parameters include stoichiometric precision (e.g., 1.95 equiv HCl for dihydro-tetrazine dicarboxylic acid) and moisture-free storage to prevent hydrolysis. Intermediate yields range from 44% to 51%, with final purity dependent on solvent extraction (CH₂Cl₂) and recrystallization .
Q. Which spectroscopic methods are optimal for characterizing tetrazine derivatives?
¹H/¹³C NMR confirms substituent patterns (e.g., δ 7.43 ppm for aromatic protons in phenoxy-substituted analogs) . FTIR identifies functional groups (e.g., C=O stretches in dicarboxylates), while elemental analysis validates stoichiometry. Thermal stability is assessed via DSC/TG, as demonstrated for Co(C₄H₂N₁₄)·4H₂O, which shows decomposition peaks at 220–240°C .
Q. How does the electron-deficient nature of this compound drive its reactivity?
The trifluoromethyl groups lower the LUMO energy, accelerating inverse electron demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles (e.g., enamines, ynamines). Reaction rates exceed those of methylthio-substituted analogs (e.g., 3,6-bis(methylthio)-tetrazine), with solvent polarity (dioxane > CH₂Cl₂) and temperature (0–25°C) modulating regioselectivity .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental IEDDA outcomes be resolved?
Discrepancies arise from solvent effects or unaccounted tautomerization (e.g., azido-tetrazolo shifts in diazido-tetrazine derivatives). Mitigation strategies include:
Q. What methodologies quantify thermal decomposition kinetics, and how do substituents affect stability?
Non-isothermal DSC/TG analyses apply Flynn-Wall-Ozawa or Kissinger methods to calculate activation energies (Eₐ). For example:
Q. How can nitration enhance the energetic performance of 3,6-diamino-tetrazine derivatives?
Sequential nitration with HNO₃/H₂SO₄ introduces nitro groups, improving oxygen balance and density. For example:
Q. What computational models predict regioselectivity in tetrazine-based cycloadditions?
Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs):
Q. How do catalyst systems optimize tetrazine-azide click reactions for polymer crosslinking?
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with glycidyl azide polymer (GAP) requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
